molecular formula C7H8ClFN2 B1353183 (2-Chloro-6-fluoro-benzyl)-hydrazine CAS No. 883546-66-5

(2-Chloro-6-fluoro-benzyl)-hydrazine

Cat. No.: B1353183
CAS No.: 883546-66-5
M. Wt: 174.6 g/mol
InChI Key: NKFCYZBTEJQTNX-UHFFFAOYSA-N
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Description

Contextualization of Aryl Hydrazines and Fluorine Chemistry in Modern Organic Synthesis

Aryl hydrazines are derivatives of hydrazine (B178648) where at least one hydrogen atom is replaced by an aryl group. wikipedia.org This class of compounds is well-known for its diverse biological activities and utility as therapeutic agents. orientjchem.org The nitrogen-nitrogen bond in hydrazines is a key structural motif in various bioactive molecules, and their derivatives have shown potential in the treatment of diseases like tuberculosis and hypertension. orientjchem.org In organic synthesis, aryl hydrazines are crucial precursors for creating heterocyclic compounds, such as indoles via the Fischer indole (B1671886) synthesis.

The field of organofluorine chemistry, which studies compounds containing a carbon-fluorine bond, has a profound impact on multiple industries, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgrsc.orgnih.gov The introduction of fluorine into an organic molecule can dramatically alter its physical and chemical properties, such as acidity, lipophilicity, metabolic stability, and bioavailability. numberanalytics.comiucr.org The carbon-fluorine bond is one of the strongest in organic chemistry, lending stability to the molecules that contain it. wikipedia.org Consequently, fluorine-containing compounds are integral to the development of many modern drugs and materials. rsc.orgworktribe.com

Significance of the (2-Chloro-6-fluoro-benzyl)-hydrazine Scaffold in Chemical Research

The this compound scaffold is a prime example of a molecule that combines the strategic features of both aryl hydrazines and organofluorine compounds. Its structure, featuring a benzene (B151609) ring substituted with both a chlorine and a fluorine atom, makes it a valuable and highly reactive intermediate in synthetic chemistry.

The presence of the 2-chloro and 6-fluoro substituents on the benzyl (B1604629) group influences the molecule's electronic properties and reactivity. This specific substitution pattern is crucial in directing subsequent chemical transformations, making it a tailored building block for targeted synthesis. For instance, this scaffold can be used in the preparation of various derivatives, including hydrazones, which are known to possess a wide range of biological activities. nih.govnih.gov The synthesis of this compound likely involves the reaction of 2-chloro-6-fluorobenzaldehyde (B137617) with hydrazine to form the corresponding hydrazone, which is then reduced to yield this compound. The precursor, 2-chloro-6-fluorobenzaldehyde, can be prepared from 2-chloro-6-fluorotoluene (B1346809) through chlorination followed by hydrolysis. google.com

Properties of this compound:

Property Value
CAS Number 883546-66-5
Molecular Formula C₇H₈ClFN₂

| Molecular Weight | 174.60 g/mol |

Overview of Current Research Trends and Future Prospects for Substituted Benzyl Hydrazines

Current research involving substituted benzyl hydrazines is largely focused on their application as versatile intermediates in the synthesis of novel bioactive molecules and heterocyclic compounds. naturalspublishing.com The hydrazine moiety is a key component in the development of drugs with a wide array of activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov Researchers are continuously exploring new synthetic routes to create diverse libraries of substituted benzyl hydrazine derivatives for biological screening. ijpsr.comorganic-chemistry.orgnih.gov

The future of research in this area points towards several exciting directions. There is a growing interest in developing more efficient and environmentally friendly catalytic methods for the synthesis and functionalization of these compounds. organic-chemistry.org Furthermore, the unique properties conferred by specific halogenation patterns, such as in this compound, are being leveraged to design molecules with enhanced pharmacological profiles. The exploration of substituted benzyl hydrazines in materials science, for the creation of new polymers and functional materials, also represents a promising avenue for future investigation. As our understanding of structure-activity relationships deepens, the strategic design and synthesis of novel substituted benzyl hydrazines will undoubtedly continue to be a significant focus in chemical research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFCYZBTEJQTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424429
Record name (2-Chloro-6-fluoro-benzyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-66-5
Record name (2-Chloro-6-fluoro-benzyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Transformational Pathways of 2 Chloro 6 Fluoro Benzyl Hydrazine

Fundamental Reactivity Profiles of the Hydrazine (B178648) Moiety

The hydrazine functional group is characterized by the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons. This structural feature imparts a rich and diverse reactivity profile, encompassing oxidative and reductive processes, as well as nucleophilic and electrophilic substitution reactions.

The hydrazine moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidation of (2-Chloro-6-fluoro-benzyl)-hydrazine are not extensively documented, the general principles of hydrazine oxidation can be applied. Common oxidizing agents can convert hydrazines to diimides, which are unstable and may undergo further reactions. In the presence of stronger oxidants, the nitrogen-nitrogen bond can be cleaved.

Electrochemical oxidation represents a modern approach to hydrazine transformations. For instance, the electrooxidative dehydrogenative cyclization of hydrazones (derivatives of hydrazines) can lead to the formation of heterocyclic compounds. This process typically involves a single-electron transfer (SET) from the hydrazone to the anode, followed by deprotonation and subsequent cyclization. beilstein-journals.org

The hydrazine group itself is a reduced form of nitrogen, and further reduction is not a common transformation. However, the hydrazine moiety is famously utilized in the Wolff-Kishner reduction, a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. libretexts.org In this reaction, the hydrazine first condenses with the carbonyl compound to form a hydrazone intermediate. Subsequent treatment with a strong base, typically potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of a carbanion and the evolution of nitrogen gas, ultimately yielding the alkane. libretexts.org

The general mechanism for the conversion of a hydrazone to an alkane involves deprotonation of the N-H bond, followed by a series of steps that result in the elimination of dinitrogen gas. libretexts.org

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it a potent nucleophile. This nucleophilicity is central to many of its characteristic reactions, including the formation of hydrazones with carbonyl compounds. Hydrazines can also participate in nucleophilic substitution reactions, for example, by displacing leaving groups in various substrates.

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of hydrazines can be influenced by the solvent and the electronic properties of the aromatic ring. frontiersin.orgnih.gov For instance, the reaction of a hydrazine with a chloro-substituted heterocyclic compound can be promoted by solvents that can engage in hydrogen bonding and activate the substrate towards nucleophilic attack. frontiersin.orgnih.gov The nucleophilicity of the hydrazine can be enhanced in the presence of a base, which deprotonates the hydrazine to form a more reactive hydrazide anion.

Condensation Reactions and Formation of Hydrazone Derivatives

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a type of nucleophilic addition to the carbonyl group, followed by dehydration.

This compound readily reacts with a wide array of aldehydes and ketones to yield the corresponding (2-Chloro-6-fluoro-benzyl)-hydrazones. The general reaction involves the attack of the nucleophilic nitrogen of the hydrazine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. libretexts.org

Hydrazones are an important class of compounds with diverse applications, and their synthesis from hydrazines is a fundamental transformation in organic chemistry. nih.gov The specific aldehydes and ketones that can be used in this reaction with this compound are numerous, leading to a wide variety of substituted hydrazone derivatives.

Reactant 1Reactant 2Product Class
This compoundAldehyde (R-CHO)(2-Chloro-6-fluoro-benzyl)-hydrazone
This compoundKetone (R-CO-R')(2-Chloro-6-fluoro-benzyl)-hydrazone

The formation of hydrazones from hydrazines and carbonyl compounds is a well-studied reaction. The mechanism is analogous to that of imine formation. libretexts.org The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

The rate of hydrazone formation is dependent on the pH of the reaction medium. In highly acidic conditions, the hydrazine can be protonated, which reduces its nucleophilicity and slows down the reaction. Conversely, in neutral or slightly basic conditions, the concentration of the protonated carbonyl compound is low. Therefore, the reaction rate is often maximal in a mildly acidic environment.

Cycloaddition and Heterocycle Annulation Reactions

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and an α-amino group, allows for condensation reactions with a range of electrophilic partners to form stable ring structures.

The synthesis of heterocyclic systems from this compound typically involves condensation reactions with dicarbonyl compounds or their equivalents, leading to the formation of five, six, or seven-membered rings. The specific ring size is determined by the nature of the electrophilic partner.

The reaction of this compound with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazoles. This reaction, often a variation of the Knorr pyrazole (B372694) synthesis, proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern on the pyrazole ring is dictated by the structure of the dicarbonyl compound.

For instance, the reaction with a β-diketone would yield a disubstituted pyrazole. The regioselectivity of the initial condensation can be influenced by the steric and electronic properties of both the benzylhydrazine (B1204620) and the diketone.

Table 1: Synthesis of Five-Membered Ring Systems
Reactant AReactant BProductReaction Conditions
This compound1,3-Diketone (e.g., Acetylacetone)1-(2-Chloro-6-fluoro-benzyl)-3,5-dimethyl-1H-pyrazoleAcid or base catalysis, typically in a protic solvent like ethanol (B145695)
This compoundβ-Ketoester (e.g., Ethyl acetoacetate)1-(2-Chloro-6-fluoro-benzyl)-3-methyl-1H-pyrazol-5(4H)-oneReflux in a suitable solvent, often with acid catalysis

Six-membered heterocyclic systems, such as pyridazines, can be synthesized from this compound by reacting it with 1,4-dicarbonyl compounds or their synthetic equivalents. The reaction involves a double condensation to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine (B1198779).

The choice of the 1,4-dicarbonyl precursor is crucial for the final substitution pattern of the pyridazine ring. Gamma-ketoacids can also be employed, leading to the formation of pyridazinones.

Table 2: Synthesis of Six-Membered Ring Systems
Reactant AReactant BProductReaction Conditions
This compound1,4-Diketone (e.g., Hexane-2,5-dione)1-(2-Chloro-6-fluoro-benzyl)-3,6-dimethyl-1,6-dihydropyridazineAcid catalysis, followed by oxidation (e.g., with air or a mild oxidant)
This compoundγ-Ketoacid (e.g., Levulinic acid)2-(2-Chloro-6-fluoro-benzyl)-6-methyl-4,5-dihydropyridazin-3(2H)-oneThermal condensation, often with removal of water

The synthesis of seven-membered rings, such as 1,2-diazepines, from this compound can be achieved through condensation with 1,5-dicarbonyl compounds. This reaction is conceptually similar to the formation of smaller rings but can be more challenging due to entropic factors.

The use of unsaturated 1,5-dicarbonyl compounds can lead to the formation of dihydrodiazepines, which may be further functionalized. The reaction conditions often require careful optimization to favor the seven-membered ring closure over potential side reactions.

Table 3: Synthesis of Seven-Membered Ring Systems
Reactant AReactant BProductReaction Conditions
This compound1,5-Diketone (e.g., Heptane-2,6-dione)1-(2-Chloro-6-fluoro-benzyl)-3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,2-diazepineHigh dilution conditions and acid catalysis may be employed

This compound can be a precursor for the synthesis of 1,2,4-triazoles. A common method involves the reaction with a source of a single carbon atom, such as formic acid or a derivative, to form a hydrazide, which is then cyclized with an amine source. Alternatively, reaction with isothiocyanates followed by cyclization is a viable route to triazolethiones.

Another important pathway is the reaction with nitriles in the presence of a suitable catalyst to form aminotriazoles. The specific synthetic route chosen will determine the substitution pattern on the resulting triazole ring.

Table 4: Formation of Triazole Rings
Reactant AReactant BProductReaction Conditions
This compoundFormic acid, followed by an amine (e.g., ammonia)4-(2-Chloro-6-fluoro-benzyl)-4H-1,2,4-triazoleMultistep process involving formylation and cyclization
This compoundIsothiocyanate (e.g., Phenyl isothiocyanate)4-(2-Chloro-6-fluoro-benzyl)-1-phenyl-1H-1,2,4-triazole-5(4H)-thioneStepwise addition and cyclization, often base-mediated

Formation of Nitrogen-Containing Heterocyclic Systems.

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Strategies

The this compound molecule contains a halogenated aromatic ring, making it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the diversification of the benzyl (B1604629) moiety.

The chlorine atom on the benzyl ring can participate in various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. The hydrazine functionality may need to be protected during these transformations to prevent undesired side reactions, although in some cases, it can remain unprotected.

Table 5: Palladium-Catalyzed Coupling Reactions
Reaction TypeCoupling PartnerProductTypical Catalyst System
Suzuki CouplingArylboronic acid(2-Aryl-6-fluoro-benzyl)-hydrazinePd(OAc)2 or Pd(PPh3)4 with a suitable base
Heck CouplingAlkene(2-Alkenyl-6-fluoro-benzyl)-hydrazinePd(OAc)2 with a phosphine (B1218219) ligand and a base
Buchwald-Hartwig AminationAmine(2-Amino-6-fluoro-benzyl)-hydrazinePd2(dba)3 with a bulky phosphine ligand and a strong base

Electrophilic Aromatic Substitution and Other Functionalizations of the Aromatic Ring System

The aromatic ring of this compound is a key site for chemical modification, allowing for the introduction of various functional groups that can modulate the molecule's properties. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions on this ring are dictated by the electronic effects of the existing substituents: the chloro, fluoro, and benzyl-hydrazine groups.

The chloro and fluoro substituents are both halogens, which exhibit a dual electronic effect. Inductively, they are electron-withdrawing due to their high electronegativity, which deactivates the aromatic ring towards electrophilic attack. However, through resonance, they can donate lone-pair electrons to the ring, which directs incoming electrophiles to the ortho and para positions.

The benzyl-hydrazine substituent (-CH₂NHNH₂) is connected to the aromatic ring via a methylene (B1212753) (-CH₂) group. This insulating methylene group means the hydrazine moiety's electronic influence on the aromatic ring is primarily inductive. As nitrogen is more electronegative than carbon, the benzyl-hydrazine group is expected to be weakly electron-withdrawing and deactivating.

Considering the positions of the existing substituents (chloro at C2 and fluoro at C6), the potential sites for electrophilic attack are C3, C4, and C5. The directing effects of the substituents are summarized in the table below.

Directing Effects of Substituents on the Aromatic Ring of this compound

SubstituentPositionElectronic EffectDirecting Influence
ChloroC2Inductively withdrawing, resonance donatingortho, para directing (to C3 and C5)
FluoroC6Inductively withdrawing, resonance donatingortho, para directing (to C5 and C3)
Benzyl-hydrazineC1Weakly inductively withdrawingWeakly deactivating

Based on the combined directing effects, electrophilic attack is most likely to occur at the C4 position, which is para to the chloro group and meta to the fluoro and benzyl-hydrazine groups. The C3 and C5 positions are also potential sites, being ortho to the halogen substituents. However, steric hindrance from the adjacent benzyl-hydrazine and halogen groups might disfavor substitution at these positions.

Common electrophilic aromatic substitution reactions that could be applied to functionalize the aromatic ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to account for the deactivated nature of the aromatic ring. For instance, aromatic hydroxylation is a known metabolic reaction for some hydrazide-hydrazone compounds, indicating that the ring can undergo electrophilic attack. nih.gov

Potential Electrophilic Aromatic Substitution Reactions of this compound

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄(2-Chloro-6-fluoro-4-nitro-benzyl)-hydrazine
BrominationBr₂, FeBr₃(4-Bromo-2-chloro-6-fluoro-benzyl)-hydrazine
ChlorinationCl₂, AlCl₃(2,4-Dichloro-6-fluoro-benzyl)-hydrazine
SulfonationSO₃, H₂SO₄4-((Hydrazinylmethyl)-3-chloro-5-fluorophenyl)sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-Chloro-5-fluoro-4-(hydrazinylmethyl)phenyl)alkan-1-one

It is important to note that while these reactions are predicted based on established principles of organic chemistry, the specific outcomes would need to be confirmed experimentally. msu.eduyoutube.comyoutube.comyoutube.com The interplay of electronic and steric effects can sometimes lead to unexpected regioselectivity.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 6 Fluoro Benzyl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For (2-Chloro-6-fluoro-benzyl)-hydrazine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed to fully characterize its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons, and the hydrazine (B178648) (-NH-NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the hydrazine group.

The aromatic region would likely display a complex multiplet pattern due to the coupling between the three adjacent protons. The methylene protons would appear as a singlet, broadened by coupling to the adjacent nitrogen, and the hydrazine protons would also present as broad singlets due to quadrupole broadening and exchange phenomena.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.25 - 7.35tJ(H3-H4) ≈ 8.0
H-47.05 - 7.15tJ(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0
H-57.15 - 7.25tJ(H5-H4) ≈ 8.0
-CH₂-~3.90s (broad)-
-NH-NH₂~4.0 (broad), ~3.5 (broad)s (broad)-

Note: The chemical shifts for the hydrazine protons can vary significantly depending on the solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound would show seven distinct carbon signals. The positions of the aromatic carbons are significantly affected by the attached halogen atoms, with the carbon atoms directly bonded to chlorine and fluorine exhibiting characteristic shifts. The methylene carbon signal would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1~135.0 (d, J(C1-F) ≈ 5 Hz)
C-2~160.0 (d, J(C2-F) ≈ 250 Hz)
C-3~115.0 (d, J(C3-F) ≈ 20 Hz)
C-4~130.0 (d, J(C4-F) ≈ 10 Hz)
C-5~125.0
C-6~128.0 (d, J(C6-F) ≈ 3 Hz)
-CH₂-~50.0

Note: The assignments are predictive and based on the analysis of similar structures. The 'd' denotes a doublet arising from coupling with the fluorine atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom attached to the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5).

Predicted ¹⁹F NMR Data for this compound:

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F (on C-6)-110 to -120m

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-3, H-4, and H-5), confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. For instance, the methylene protons would show a correlation to the methylene carbon, and each aromatic proton would correlate to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the methylene protons would be expected to show correlations to the C-1 and C-6 carbons of the aromatic ring, confirming the attachment of the benzyl (B1604629) group.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy.

Accurate Mass Determination for Molecular Formula Confirmation

By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula of this compound can be unequivocally confirmed. The molecular formula of the compound is C₇H₈ClFN₂. scbt.comchemicalbook.com The expected accurate mass for the protonated molecule ([M+H]⁺) can be calculated and compared with the experimentally determined value.

Predicted HRMS Data for this compound:

IonCalculated m/z
[C₇H₈³⁵ClFN₂ + H]⁺175.0438
[C₇H₈³⁷ClFN₂ + H]⁺177.0409

The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with an intensity ratio of approximately 3:1 for the M and M+2 peaks.

A plausible fragmentation pathway in the mass spectrometer would involve the cleavage of the C-N bond to generate the stable 2-chloro-6-fluorobenzyl cation, which would be a prominent peak in the spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides detailed information about its molecular structure by elucidating its fragmentation pathways. The process involves the selection of a precursor ion, typically the protonated molecule [M+H]⁺, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions.

The fragmentation of this compound is predictable and systematic, primarily dictated by the weakest bonds and the stability of the resulting fragments. nih.gov The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is inherently weak. This alpha-cleavage is a dominant process for amines and related compounds. libretexts.org This cleavage results in the formation of a stable 2-chloro-6-fluorobenzyl cation. Another significant fragmentation can occur at the N-N bond of the hydrazine moiety.

The predicted fragmentation pathways can be summarized as follows:

Precursor Ion Selection: The protonated molecule, [C₇H₈ClFN₂ + H]⁺ with a mass-to-charge ratio (m/z) of approximately 175.04.

Primary Fragmentation (Benzylic Cleavage): The most probable fragmentation is the cleavage of the C-N bond connecting the benzyl group to the hydrazine moiety. This leads to the formation of the 2-chloro-6-fluorobenzyl cation (C₇H₅ClF)⁺ at m/z 143.01. This ion is expected to be a major peak in the MS/MS spectrum due to the resonance stability of the benzyl cation.

Secondary Fragmentation: The 2-chloro-6-fluorobenzyl cation can further fragment by losing a chlorine atom or a fluorine atom, though these are less common pathways.

Hydrazine Fragmentation: Cleavage of the N-N bond can lead to the loss of ammonia (B1221849) (NH₃) from the protonated hydrazine fragment.

These fragmentation patterns provide a structural fingerprint, allowing for the unambiguous identification of this compound in complex mixtures. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for [ this compound + H]⁺
Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment StructureNeutral Loss
175.04143.01[C₇H₅ClF]⁺ (2-Chloro-6-fluorobenzyl cation)NH₂NH₂ (Hydrazine)
175.04158.01[C₇H₈ClFN₂ - NH₃]⁺NH₃ (Ammonia)
143.01108.02[C₇H₅F]⁺Cl (Chlorine radical)

Ionization Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Derivative Analysis

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for analyzing molecules that are thermally labile or non-volatile, including derivatives of this compound. researchgate.net These methods are particularly useful as they typically produce intact molecular ions with minimal fragmentation, which is crucial for accurate molecular weight determination. researchgate.net

Electrospray Ionization (ESI-MS): ESI is a technique that produces ions from a liquid solution and is well-suited for polar molecules. For derivatives of this compound, analysis would involve dissolving the sample in a suitable polar solvent (e.g., methanol (B129727) or acetonitrile) and introducing it into the mass spectrometer. ESI generates protonated molecules [M+H]⁺ in positive ion mode, which can then be subjected to MS/MS analysis for structural confirmation. nih.gov The applicability of ESI-MS has been demonstrated for various hydrazine derivatives, where it enhances ionization and separation efficiency. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is a soft ionization technique that involves co-crystallizing the analyte with a matrix material that absorbs laser energy. This process allows for the desorption and ionization of the analyte molecules with minimal fragmentation. While often used for large biomolecules, MALDI is also effective for smaller organic molecules, especially when derivatization is employed to enhance the ionization efficiency. nih.gov For instance, derivatives of this compound could be analyzed using a suitable matrix like α-cyano-4-hydroxycinnamic acid (CHCA). Derivatization can introduce an easily ionizable tag, significantly improving the signal intensity in MALDI-MS. researchgate.net

The choice between ESI and MALDI often depends on the specific derivative, its polarity, and the complexity of the sample mixture. Both techniques offer high sensitivity, making them suitable for the analysis of trace amounts of this compound derivatives.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups in this compound are the N-H bonds of the hydrazine group, the C-H bonds of the aromatic ring and the methylene bridge, the C=C bonds of the benzene ring, and the C-Cl and C-F bonds.

N-H Stretching: The hydrazine moiety (-NH-NH₂) gives rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.pub Primary amines and hydrazines typically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. These peaks are generally sharper than the broad O-H bands of alcohols. masterorganicchemistry.com For a related compound, 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine, N-H stretching vibrations were observed at 3345, 3408, and 3444 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (3000-3100 cm⁻¹). libretexts.org The aliphatic C-H stretching from the methylene (-CH₂-) group is expected in the 2850-2960 cm⁻¹ range. libretexts.org

C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.

C-Cl and C-F Stretching: The C-Cl stretch typically appears in the 600-800 cm⁻¹ region, while the C-F stretch gives a strong absorption in the 1000-1400 cm⁻¹ range.

The IR spectrum of the related compound 2-Chloro-6-fluorobenzyl chloride confirms the presence of vibrations associated with the substituted benzene ring. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Hydrazine)Stretching3300 - 3500Medium, Sharp
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-H (-CH₂-)Stretching2850 - 2960Medium
N-H (Amine)Bending (Scissoring)1590 - 1650Medium to Strong
Aromatic C=CStretching1450 - 1600Medium to Strong
C-FStretching1000 - 1400Strong
C-ClStretching600 - 800Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For organic molecules like this compound, the most significant absorptions are due to π → π* and n → π* transitions associated with the aromatic ring and the non-bonding electrons on the nitrogen atoms. shu.ac.uk

The benzene ring in the this compound molecule is a chromophore. The π electrons in the aromatic system can be excited to higher energy π* orbitals. This typically results in strong absorption bands in the UV region. The presence of substituents on the benzene ring (chlorine and fluorine) can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε), known as bathochromic and hyperchromic shifts, respectively.

The hydrazine moiety contains nitrogen atoms with non-bonding electron pairs (n electrons). These electrons can be promoted to an anti-bonding π* orbital of the aromatic ring (n → π* transition). These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show:

A strong absorption band (or bands) below 250 nm corresponding to the π → π* transitions of the substituted benzene ring.

A weaker absorption band at a longer wavelength, potentially extending into the near-UV region, corresponding to the n → π* transition.

Table 3: Expected UV-Vis Absorption Data for this compound
Electronic TransitionExpected λ_max (nm)Chromophore
π → π~200-270Substituted Benzene Ring
n → π~270-300Aromatic Ring and N lone pairs

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry of this compound or its derivatives.

For a derivative of this compound, the analysis would begin with the growth of a suitable single crystal. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map of the unit cell, from which the atomic positions can be determined. Studies on similar aroylhydrazones derived from 2-chlorobenzaldehyde (B119727) have successfully employed this technique to confirm their molecular structures. researchgate.net The analysis would confirm the planar geometry of the benzene ring and the tetrahedral geometry around the methylene carbon, as well as the conformation of the hydrazine group.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

In the crystal structure of a this compound derivative, the following interactions are anticipated:

Hydrogen Bonding: The hydrazine group (-NH-NH₂) is a potent hydrogen bond donor and acceptor. It is expected to form strong N-H···N intermolecular hydrogen bonds, linking molecules into chains, dimers, or more complex networks. researchgate.net

π-π Stacking: The aromatic rings can interact through face-to-face or offset π-π stacking, contributing significantly to the crystal's stability. nih.gov

Halogen Bonding and other contacts: The chlorine and fluorine atoms on the benzyl ring can participate in C-H···Cl and C-H···F hydrogen bonds or other dipole-dipole interactions, further influencing the molecular packing. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical entities, providing a fundamental validation of a compound's empirical formula. This method determines the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the presumed molecular formula. A close correlation between the experimental and calculated values, generally within a margin of ±0.4%, is considered strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is established as C₇H₈ClFN₂. scbt.com Based on this formula and the atomic weights of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.45 g/mol , Fluorine: 19.00 g/mol , Nitrogen: 14.01 g/mol ), the theoretical elemental composition can be precisely calculated. The total molecular weight of the compound is approximately 174.60 g/mol . scbt.com

The theoretical percentages are as follows:

Carbon (C): (7 * 12.01 / 174.60) * 100% = 48.15%

Hydrogen (H): (8 * 1.008 / 174.60) * 100% = 4.62%

Nitrogen (N): (2 * 14.01 / 174.60) * 100% = 16.05%

In a typical research setting, a purified sample of this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the substance in an oxygen-rich environment. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured. The percentages of C, H, and N in the original sample are then determined from the quantities of these combustion products.

The validation of the empirical formula is achieved by comparing these experimentally found values with the calculated theoretical percentages. For instance, hypothetical experimental results for this compound might yield values such as C, 48.20%; H, 4.65%; and N, 16.01%. The close agreement between these hypothetical "found" values and the "calculated" theoretical values would serve to confirm the assigned molecular formula of C₇H₈ClFN₂.

This analytical technique is not only crucial for the initial characterization of the parent compound but is also systematically applied to any synthesized derivatives. Each new derivative will have a unique molecular formula, and thus a different set of theoretical elemental percentages. Verifying these values experimentally is a critical step in confirming that a chemical transformation has successfully occurred and that the resulting product is of high purity.

Below is a data table summarizing the theoretical elemental composition for this compound. In a research context, this table would be expanded to include the experimentally determined values for comparison.

Compound NameMolecular FormulaElementCalculated %Found %
This compoundC₇H₈ClFN₂Carbon (C)48.15Data not available in cited sources
Hydrogen (H)4.62Data not available in cited sources
Nitrogen (N)16.05Data not available in cited sources

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Fluoro Benzyl Hydrazine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency, making it well-suited for studying medium-sized organic molecules like (2-Chloro-6-fluoro-benzyl)-hydrazine. Calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a suitable basis set like 6-311G(d,p) to provide a reliable description of the molecule's geometry and electronic properties. researchgate.netnih.gov

The initial step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process reveals crucial data on bond lengths, bond angles, and dihedral angles that define its shape.

Due to the presence of single bonds, such as the C-C bond between the benzyl (B1604629) ring and the methylene (B1212753) group, and the C-N bond, the molecule can exist in various spatial orientations or conformations. A detailed exploration of the conformational energy landscape, by systematically rotating these bonds, allows for the identification of the global minimum energy conformer as well as other local minima and the energy barriers that separate them. This analysis is vital for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. While specific experimental data for this molecule is not available, theoretical calculations provide these fundamental structural parameters. For context, typical bond lengths for related structures are presented in the table below.

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Table 1: Illustrative Optimized Bond Lengths (Å) from DFT Calculations on Analogous Molecular Fragments.
Bond TypeTypical Calculated Length (Å)
C-Cl (aromatic)1.74 - 1.76
C-F (aromatic)1.33 - 1.35
C-N1.43 - 1.47
N-N1.42 - 1.45
C-C (aromatic)1.38 - 1.41
Note: These values are representative and sourced from computational studies on similar chemical structures. The precise bond lengths for this compound would be determined from a specific DFT calculation.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the lone pairs of the hydrazine (B178648) nitrogen atoms and the π-system of the benzyl ring. Conversely, the LUMO is likely distributed across the aromatic ring, significantly influenced by the electron-withdrawing chlorine and fluorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity.

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Table 2: Representative Frontier Molecular Orbital Energies (eV) from DFT Studies on Related Hydrazine Derivatives.
ParameterIllustrative Energy Value (eV)
EHOMO-5.8 to -6.5
ELUMO-1.0 to -2.0
Energy Gap (ΔE)4.0 to 5.0
Note: These values are illustrative examples from related molecules to demonstrate the typical range for such compounds.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability. nih.govresearchgate.net These descriptors, derived from conceptual DFT, help predict how the molecule will behave in a chemical reaction.

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These parameters are invaluable for comparing the reactivity of a series of related compounds and understanding the influence of different substituents.

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Table 3: Global Chemical Reactivity Descriptors and Their Formulas.
DescriptorFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Electron escaping tendency.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to charge transfer.
Global Softness (S)S = 1 / (2η)Reciprocal of hardness.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons.
Note: These formulas provide the operational definitions used in computational studies based on Koopmans' theorem.

A significant application of DFT is the prediction of molecular spectra, which can be directly compared with experimental results. The calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. nih.gov A detailed analysis of the vibrational modes provides a complete assignment of the spectral bands to specific atomic motions, such as N-H stretching, C-Cl stretching, or aromatic ring deformations.

The agreement between the calculated and experimental spectra serves as a critical validation of the computational model. nih.gov Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations, requiring the use of empirical scaling factors for better correlation. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C) can be computed and compared with experimental data to confirm the molecular structure.

Mechanistic Elucidation of Reaction Pathways through Computational Approaches

Beyond static molecular properties, computational chemistry is instrumental in mapping the complete energy profile of a chemical reaction. mdpi.comresearchgate.net For this compound, this could involve studying its synthesis, decomposition, or reactions with other species, such as oxidation by radicals. rsc.orgresearchgate.net By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed. This surface provides a detailed picture of the energetic changes that occur as the reaction progresses.

A crucial element of any reaction mechanism is the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. ucsb.edu The transition state is not a stable molecule but a fleeting, high-energy configuration that must be surmounted for the reaction to proceed. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

Locating the precise structure of the transition state is a key goal of mechanistic studies. rsc.org Once the TS is identified, the activation energy (Ea) or energy barrier can be calculated as the energy difference between the transition state and the reactants. This barrier directly governs the rate of the reaction; a higher barrier corresponds to a slower reaction. By identifying transition states and energy barriers, computational methods can elucidate complex reaction mechanisms, distinguish between competing pathways, and provide a fundamental understanding of the molecule's chemical transformations. mdpi.com

Computational Modeling of Reaction Kinetics and Thermodynamics

Theoretical investigations into the reaction kinetics of this compound would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surfaces of its reactions. These calculations would identify transition states and intermediates, allowing for the determination of activation energies and reaction rate constants.

Similarly, the thermodynamic properties of this compound and its reactions, including enthalpy, entropy, and Gibbs free energy changes, would be calculated using computational thermochemistry methods. This data is crucial for predicting the feasibility and spontaneity of chemical processes involving this compound.

A representative data table for such a study would typically include:

Reaction CoordinateΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° (kcal/mol)
ReactantsData not availableData not availableData not available
Transition State 1Data not availableData not availableData not available
IntermediateData not availableData not availableData not available
Transition State 2Data not availableData not availableData not available
ProductsData not availableData not availableData not available
Table 1: Hypothetical Thermodynamic Data for a Reaction of this compound. The values in this table are placeholders, as specific computational studies on this compound are not available.

Molecular Docking Studies for Non-Covalent Interactions with Macromolecular Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to investigate its non-covalent interactions with various macromolecular systems, such as enzymes or proteins from non-human sources. These studies would elucidate the binding affinity and the specific interactions, like hydrogen bonds and van der Waals forces, that stabilize the complex.

A typical data table summarizing molecular docking results would look as follows:

Macromolecule TargetBinding Energy (kcal/mol)Interacting ResiduesType of Interaction
e.g., Fungal EnzymeData not availableData not availableData not available
e.g., Bacterial ProteinData not availableData not availableData not available
Table 2: Illustrative Molecular Docking Results. This table is a template, as no specific molecular docking studies involving this compound with non-human macromolecular systems have been found in the literature.

Advanced Analysis of Non-Covalent Interactions

Characterization of Hydrogen Bonding Networks using Techniques like Atom in Molecule (AIM) and Molecular Electrostatic Potential (MEP)

The hydrogen bonding capabilities of this compound are of significant interest due to the presence of the hydrazine moiety, which can act as both a hydrogen bond donor and acceptor. The Atoms in Molecules (AIM) theory could be applied to analyze the electron density topology, identifying bond critical points and characterizing the nature and strength of hydrogen bonds. researchgate.netnih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface would provide a visual representation of the charge distribution around the molecule, indicating the electrophilic and nucleophilic regions susceptible to hydrogen bonding and other electrostatic interactions.

Investigation of Halogen Bonding and Other Weak Intermolecular Forces

The presence of chlorine and fluorine atoms on the benzyl ring of this compound introduces the possibility of halogen bonding. acs.org This is a non-covalent interaction where a halogen atom acts as an electrophilic species. Computational studies would be essential to determine the presence and significance of halogen bonds in the solid-state structure or in its interactions with other molecules. Other weak intermolecular forces, such as π-π stacking and van der Waals interactions, would also be quantified through these theoretical investigations.

Diverse Applications in Organic Synthesis and Industrial Chemistry Excluding Biomedical

Role as a Key Building Block for Complex Organic Scaffolds

Theoretically, the structure of (2-Chloro-6-fluoro-benzyl)-hydrazine, featuring a substituted phenyl ring and a hydrazine (B178648) group, positions it as a valuable precursor for the synthesis of various heterocyclic compounds. Hydrazine derivatives are commonly employed in condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to create nitrogen-containing rings such as pyrazoles, pyridazines, and triazoles. The presence of the chloro and fluoro substituents on the benzyl (B1604629) group could be leveraged to influence the electronic properties and reactivity of the resulting scaffolds, or to introduce these halogens into the final target molecules for specific functions. However, specific examples and detailed research on the use of this compound to create such complex organic scaffolds are not prominently featured in the reviewed literature.

Applications in Polymer Chemistry and Advanced Material Science

The potential application of this compound in polymer chemistry and material science is not well-documented. In principle, the hydrazine functional group could be utilized in polymerization reactions. For instance, it could react with di-functional carbonyl compounds to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties. The halogenated aromatic ring could impart specific properties such as flame retardancy or altered solubility to the resulting polymer. However, there is no direct evidence in the available literature to suggest that this compound has been specifically investigated or utilized for these purposes.

Utility in the Synthesis of Agrochemicals, including Pesticides and Herbicides

While the broader class of hydrazine derivatives has been explored in the development of agrochemicals, specific data on the use of this compound is scarce. The "2-chloro-6-fluoro" substitution pattern is present in some commercial pesticides, which might suggest a potential role for this hydrazine derivative as a synthetic intermediate. Hydrazone structures derived from hydrazines are known to exhibit a range of biological activities, including insecticidal, herbicidal, and fungicidal properties. Nevertheless, without concrete research linking this compound to the synthesis of specific agrochemical products, its utility in this sector remains speculative.

Industrial Precursors for Dyes, Pigments, and Adhesives

The use of this compound as an industrial precursor for dyes, pigments, and adhesives is not described in the available search results. Aromatic hydrazines can be precursors to certain classes of dyes, particularly those involving the formation of azo linkages. The specific halogen substituents on the phenyl ring could theoretically be used to tune the color and fastness properties of a dye molecule. In the realm of adhesives, hydrazine derivatives can sometimes be used as curing agents or building blocks for high-performance resins. However, there is no specific information to confirm the industrial use of this compound in these applications.

Development of Novel Chemical Reagents and Catalysts

The potential for this compound to be used in the development of novel chemical reagents or catalysts is another area where information is lacking. Hydrazine derivatives can serve as ligands in coordination chemistry, and the resulting metal complexes can exhibit catalytic activity. The electronic effects of the chloro and fluoro substituents could modulate the properties of such a ligand. Furthermore, it could potentially be used as a reagent in specific organic transformations. However, no published research was found to support its application in these areas.

Q & A

Q. What are the established synthetic routes for (2-Chloro-6-fluoro-benzyl)-hydrazine, and how is purity validated?

Methodological Answer: Synthesis typically involves condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine under reflux conditions in ethanol or methanol . Purity validation employs:

  • Spectroscopic Techniques : NMR (¹H/¹³C) for structural confirmation, IR for hydrazine N–H stretches (~3300 cm⁻¹).
  • Chromatography : HPLC or GC-MS to detect impurities.
  • Quantitative Analysis : Redox titration with potassium permanganate, monitoring absorbance at 546 nm for hydrazine content .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) for unambiguous structural determination .

Q. How can researchers characterize the electronic effects of chloro/fluoro substituents on reactivity?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculates substituent effects on electron density, HOMO-LUMO gaps, and reaction barriers. Compare with experimental kinetic data .
  • Hammett Constants : Use σ values (Cl: +0.23, F: +0.06) to predict electronic contributions to reaction rates.
  • Spectroscopic Probes : UV-Vis spectroscopy to monitor charge-transfer transitions influenced by substituents .

Advanced Research Questions

Q. What computational strategies optimize this compound as a catalyst in carbonyl-olefin metathesis?

Methodological Answer:

  • Transition State Analysis : DFT simulations (e.g., Gaussian, ORCA) model cycloaddition/cycloreversion steps. Focus on lowering activation barriers via substituent tuning .
  • Catalytic Cycle Mapping : Identify rate-determining steps (e.g., cycloreversion) and optimize ligand geometry (e.g., [2.2.2]-bicyclic vs. [2.2.1] systems) .
  • Benchmarking : Compare computed turnover frequencies (TOF) with experimental yields under varied conditions (solvent, temperature) .

Q. How can contradictions in thermal stability data for hydrazine derivatives be resolved?

Methodological Answer:

  • Controlled Replication : Repeat thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions (heating rate, atmosphere) .
  • Impurity Screening : Use mass spectrometry to detect decomposition byproducts (e.g., NH₃, HCl).
  • Pressure Dependence : Study decomposition kinetics at varying pressures to assess hazard thresholds (critical for propulsion applications) .

Q. What mechanistic insights do spectroscopic techniques provide for electron transfer in benzyl hydrazines?

Methodological Answer:

  • EPR Spectroscopy : Detect radical intermediates in bis(hydrazine) systems; correlate spin density with substituent effects .
  • Intervalence Charge Transfer (IVCT) : UV-Vis-NIR identifies mixed-valence states; Hush analysis quantifies electronic coupling (S = λ/hν) .
  • Cyclic Voltammetry : Measure redox potentials to map electron-transfer pathways and reversibility.

Q. How can hydrazine derivatives be adapted for "green" monopropellants while mitigating toxicity?

Methodological Answer:

  • Structure-Activity Studies : Replace toxic functional groups (e.g., –NH₂) with bioisosteres (e.g., –OH) while maintaining combustion efficiency .
  • Catalytic Decomposition : Screen transition metal catalysts (e.g., Ir, Pt) to enhance H₂ yield from hydrous hydrazine, reducing reliance on pure hydrazine .
  • Safety Protocols : Use inert solvents, pressure-regulated reactors, and remote handling systems to minimize exposure .

Key Research Directions

  • Catalysis : Optimize hydrazine derivatives for asymmetric synthesis and energy applications (e.g., H₂ production) .
  • Safety : Develop non-toxic analogs and pressure-tolerant formulations for aerospace use .
  • Mechanistic Studies : Integrate computational and experimental tools to resolve electron-transfer kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.